2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide
Description
The compound 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide features a 4-chlorophenyl group attached to an acetamide core via a sulfinyl ethyl linker. Key structural attributes include:
- Molecular formula: Presumed to be $ \text{C}{16}\text{H}{14}\text{Cl}2\text{NO}2\text{S} $, though exact data is unavailable in the provided evidence.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfinylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-22(21)15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTIWEPBNSCGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCS(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide typically involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-(4-chlorophenyl)ethylamine to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfinyl group (S=O) in this compound can undergo further oxidation under controlled conditions. Key findings include:
-
Peracid-mediated oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C converts the sulfinyl group to a sulfone (S=O₂) with 85% yield .
-
Hydrogen peroxide oxidation : Using 30% H₂O₂ in acetic acid/methanol (1:1) at 60°C for 6 hours achieves full conversion to the sulfone derivative .
Table 1: Oxidation Reaction Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| mCPBA | DCM | 0°C | 2 h | Sulfone derivative | 85% |
| H₂O₂ (30%) | AcOH/MeOH | 60°C | 6 h | Sulfone derivative | 92% |
Substitution Reactions
The 4-chlorophenyl groups participate in nucleophilic aromatic substitution (NAS):
-
Methoxy substitution : Reaction with sodium methoxide in DMSO at 80°C replaces chlorine with methoxy groups, forming 2-(4-methoxyphenyl)-N-(2-((4-methoxyphenyl)sulfinyl)ethyl)acetamide.
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Amino substitution : Using ammonium hydroxide under microwave irradiation (100°C, 30 min) yields amino-substituted analogs .
Critical factors :
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Electron-withdrawing sulfinyl group activates the chlorophenyl ring for NAS .
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Steric hindrance from the ethylacetamide chain limits para-substitution efficiency.
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Refluxing with 6M HCl in methanol (12 hours) cleaves the acetamide to form a carboxylic acid .
-
Basic hydrolysis : Treatment with NaOH (2M) at 60°C generates the corresponding carboxylate salt .
Kinetic data :
Reduction Reactions
The sulfinyl group can be reduced to a thioether:
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Catalytic hydrogenation : Using Pd/C (10%) in ethanol under H₂ (1 atm) reduces S=O to S–S bonds, yielding a dimeric thioether .
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Zinc-acetic acid reduction : Achieves selective reduction of sulfinyl to sulfide without affecting other functional groups .
Table 2: Reduction Pathways
| Method | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C + H₂ | EtOH, 25°C, 24 h | Dimeric thioether | 78% |
| Zn/AcOH | Reflux, 3 h | Monomeric sulfide | 65% |
Cyclization Reactions
Intramolecular cyclization occurs under dehydrating conditions:
-
Thermal cyclization : Heating to 150°C in toluene forms a six-membered sulfoximine ring via C–N bond formation.
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Acid-catalyzed cyclization : Using p-toluenesulfonic acid (PTSA) in DMF generates a bicyclic lactam derivative .
Mechanistic insight :
-
Cyclization proceeds through a zwitterionic intermediate stabilized by the sulfinyl group’s electron-withdrawing effect .
Experimental Data and Optimization
Table 3: Optimized Reaction Conditions
| Reaction Type | Optimal Catalyst | Solvent | Temperature | Time | Conversion |
|---|---|---|---|---|---|
| NAS (methoxy) | None | DMSO | 80°C | 12 h | 94% |
| Sulfinyl oxidation | H₂O₂ | AcOH/MeOH | 60°C | 6 h | 100% |
| Acetamide hydrolysis | HCl | MeOH | Reflux | 12 h | 88% |
Scientific Research Applications
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Physicochemical Properties
Key Differences and Implications
Sulfinyl vs. Sulfanyl Groups :
- The sulfinyl group (-S(=O)-) in the target compound increases polarity and hydrogen-bond acceptor capacity compared to sulfanyl (-S-) analogs (e.g., triazole derivative in ). This may enhance solubility and target binding but reduce membrane permeability.
Linker Flexibility: The ethyl linker in the target compound offers conformational flexibility, contrasting with rigid structures like benzothiazoles () or spiro systems ().
Synthetic Methods :
Biological Activity
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide, also known as a sulfinyl-containing acetamide, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural framework that may confer various biological activities, particularly in antimicrobial and antiviral domains.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 356.3 g/mol. The presence of the sulfinyl group and two chlorophenyl moieties suggests possible interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, revealing significant activity against various pathogens. For instance, derivatives similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that the compound may possess potent antibacterial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | MIC (μg/mL) | Pathogen | Activity Type |
|---|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus | Bactericidal |
| 7b | - | Biofilm Inhibition | Significant |
| - | - | Synergistic with Ciprofloxacin | Yes |
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. While specific data on this compound is limited, related studies indicate that sulfinyl derivatives can inhibit viral replication effectively. For example, certain sulfinyl compounds demonstrated significant inhibition against hepatitis C virus (HCV), suggesting a promising avenue for further research .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the sulfinyl group may enhance the compound's ability to interact with target enzymes or receptors involved in microbial and viral proliferation.
Case Studies and Research Findings
Several case studies have focused on the biological evaluation of similar compounds:
- Antibacterial Evaluation : A study highlighted the effectiveness of a series of sulfinyl compounds against resistant strains of bacteria, emphasizing their potential as alternative therapeutic agents in the face of rising antibiotic resistance .
- Antiviral Screening : In vitro assays demonstrated that certain derivatives exhibited low cytotoxicity while maintaining antiviral efficacy against multiple viral strains, including those resistant to standard treatments .
- Bioactivity Profiles : Research has shown that these compounds can reduce biofilm formation significantly, which is crucial in treating chronic infections where biofilms are prevalent .
Q & A
Q. What are the key synthetic routes for synthesizing 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide, and what parameters critically affect yield?
Methodological Answer: Synthesis typically involves multi-step reactions, such as sulfoxidation of thioether intermediates followed by amidation. For example, a related acetamide derivative was synthesized via refluxing with acetic anhydride to acetylate sulfonamide precursors, yielding crystalline products after purification . Critical parameters include:
- Temperature control : Excessive heat may degrade sulfinyl groups.
- Catalyst selection : Lewis acids (e.g., AlCl₃) can enhance sulfoxidation efficiency.
- Purification : Recrystallization from ethanol or methanol improves purity, as demonstrated in crystal structure studies .
Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation from ethanol or DMF to obtain diffraction-quality crystals .
- Data collection : At 293 K, with R factors < 0.05 ensuring accuracy .
- Structural insights : Intramolecular C–H···O hydrogen bonds form six-membered rings, stabilizing the sulfinyl group. Intermolecular N–H···O bonds create infinite chains, affecting solubility and solid-state reactivity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity of sulfinyl-containing acetamides?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms are used to:
- Model transition states : Identify energetically favorable pathways for sulfoxidation .
- Predict regioselectivity : Analyze electronic effects of chloro substituents on acetamide formation .
- Feedback loops : Integrate experimental data (e.g., XRD bond lengths) to refine computational models, reducing trial-and-error in reaction design .
Q. How are contradictory spectroscopic data (e.g., NMR vs. XRD) resolved during characterization?
Methodological Answer: Discrepancies arise from dynamic effects in solution vs. static crystal structures. Strategies include:
- Variable-temperature NMR : Resolves conformational flexibility (e.g., sulfinyl group rotation) .
- Complementary techniques : IR spectroscopy confirms carbonyl stretching modes, while mass spectrometry validates molecular weight .
- Cross-validation : Overlay computed (DFT) and experimental XRD geometries to validate assignments .
Q. What strategies maintain enantiomeric purity during scale-up, given the sulfinyl group’s stereochemical sensitivity?
Methodological Answer:
Q. How do intermolecular interactions in crystal structures inform derivative design for enhanced bioactivity?
Methodological Answer:
Q. Methodological Considerations for Data Interpretation
Q. What statistical approaches address variability in biological assay data for this compound?
Methodological Answer:
Q. Safety and Handling in Research Settings
Q. What safety protocols are essential when handling chlorophenyl and sulfinyl groups?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
